Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate

Catalog No.
S3336151
CAS No.
14340-25-1
M.F
C6H5BrClN3O2
M. Wt
266.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxyl...

CAS Number

14340-25-1

Product Name

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate

IUPAC Name

methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate

Molecular Formula

C6H5BrClN3O2

Molecular Weight

266.48 g/mol

InChI

InChI=1S/C6H5BrClN3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11)

InChI Key

MEYTYCRWYBFDOW-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(N=C(C(=N1)Br)Cl)N

Canonical SMILES

COC(=O)C1=C(N=C(C(=N1)Br)Cl)N

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate is a heterocyclic organic compound characterized by its pyrazine core, which is a six-membered aromatic ring containing two nitrogen atoms. The compound features several functional groups, including an amino group, bromo and chloro substituents, and a carboxylate ester. Its chemical formula is C6H5BrClN3O2C_6H_5BrClN_3O_2 and it has a molecular weight of approximately 266.48 g/mol . The presence of halogens (bromine and chlorine) and the amino group contribute to its unique reactivity and potential biological activity.

Due to its functional groups:

  • Nucleophilic Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions, making the compound useful for further synthetic modifications.
  • Diazotization: The amino group can be diazotized to form diazonium salts, which are valuable intermediates in organic synthesis.
  • Hydrolysis: The ester functionality can be hydrolyzed to yield the corresponding carboxylic acid, allowing for further functionalization .

Several synthesis routes have been developed for methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate:

  • Direct Synthesis from Precursors: Starting from 3-amino-6-bromo-pyrazine-2-carboxylic acid, the methyl ester can be formed through esterification with methanol in the presence of an acid catalyst.
  • Multi-step Synthesis: A more complex route involves several steps including diazotization of the amino group followed by substitution reactions to introduce bromine and chlorine at specific positions on the pyrazine ring .
  • Scalable Processes: Recent patents describe scalable methods for synthesizing related compounds that can be adapted for this compound, focusing on high yield and ease of purification .

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing novel drugs targeting viral infections or other diseases.
  • Agricultural Chemicals: Possible use as an agrochemical due to its biological activity against pathogens.
  • Chemical Research: Serves as a versatile intermediate in organic synthesis for developing new materials or compounds .

Interaction studies involving methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate typically focus on its reactivity with biological targets or other chemical species:

  • Binding Studies: Research may explore how this compound interacts with enzymes or receptors relevant to its pharmacological potential.
  • Metabolic Studies: Investigating how this compound is metabolized in biological systems could provide insights into its safety and efficacy profiles.

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylate0.90Contains a methylamino group instead of an amino group
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate0.89Features two amino groups, increasing reactivity
3-Amino-6-bromopyrazine-2-carboxylic acid0.92Lacks the methyl ester functionality

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate's unique combination of bromine and chlorine substituents along with its specific amino group configuration distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .

Multistep Heterocyclic Assembly Strategies

Nucleophilic Aromatic Substitution Optimization in Pyrazine Ring Functionalization

The pyrazine ring serves as a foundational scaffold for introducing substituents through nucleophilic aromatic substitution (NAS). Key to this process is the activation of specific positions on the heterocycle. For example, the carboxylate group at position 2 enhances electron withdrawal, facilitating substitution at positions 3, 5, and 6. In one protocol, 2,5-dimethylpyrazine undergoes oxidation with potassium permanganate under alkaline conditions to yield 5-methylpyrazine-2-carboxylic acid, which is subsequently esterified to form the methyl ester. This intermediate is critical for downstream halogenation and amination steps.

Temperature control is paramount during NAS. Maintaining reactions at 5–30°C prevents side reactions such as over-oxidation or ring degradation. For instance, the use of sodium carbonate as a base at 0–25°C ensures selective deprotonation of the pyrazine nitrogen, directing electrophilic attack to the desired positions.

Table 1: Optimization of NAS Conditions for Pyrazine Carboxylation

ParameterOptimal RangeImpact on Yield
Temperature5–30°CPrevents decomposition
Base Concentration1–2 mol/LEnhances nucleophilicity
Reaction Time4–6 hoursMaximizes conversion

Regioselective Halogenation Protocols for Bromo/Chloro Positioning

Regioselective halogenation requires precise control over electronic and steric factors. Chlorination at position 5 is achieved using sulfuryl chloride (SO₂Cl₂) in glacial acetic acid, leveraging the electron-deficient nature of the pyrazine ring. Bromination at position 6 employs N-bromosuccinimide (NBS) in dimethylformamide (DMF), where the methyl group at position 5 directs bromine to the adjacent position via steric hindrance.

A patented method involves stepwise addition of potassium permanganate and halogenating agents to 2,5-dimethylpyrazine, ensuring sequential functionalization. For example, bromination precedes chlorination to avoid competing side reactions, with yields exceeding 55% under optimized conditions.

Key Considerations for Halogenation:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance halogen solubility and reaction homogeneity.
  • Stoichiometry: A 1:1 molar ratio of substrate to halogenating agent minimizes polyhalogenation.
  • Temperature Gradients: Gradual warming from 0°C to room temperature prevents exothermic runaway reactions.

Amino Group Introduction via Reductive Amination Pathways

The introduction of the amino group at position 3 is accomplished through reductive amination of a ketone intermediate. Hydrazine hydrate serves as the nitrogen source, reacting with a pre-functionalized pyrazine carbonyl group under acidic conditions. Subsequent reduction with sodium borohydride or vitamin C (ascorbic acid) yields the primary amine.

A continuous flow synthesis approach, as demonstrated in multistep pyrazole production, allows for efficient mixing and temperature control during the amination step. This method reduces reaction times from hours to minutes while maintaining yields above 50%.

Mechanistic Insights:

  • Imine Formation: The carbonyl group at position 2 reacts with hydrazine to form a hydrazone intermediate.
  • Reduction: Vitamin C donates electrons, reducing the hydrazone to the corresponding amine.
  • Workup: Acidic extraction (pH 2–3) isolates the protonated amine, which is neutralized to yield the free base.

Table 2: Comparison of Reductive Amination Agents

AgentYield (%)Purity (%)Reaction Time
Sodium Borohydride48952 hours
Vitamin C55991.5 hours
Hydrogen/Pd-C60973 hours

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a critical tool for accelerating esterification and amination steps in the synthesis of methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate. Studies show that microwave reactors operating at 2.45 GHz significantly enhance reaction kinetics by enabling rapid and uniform heating. For example, esterification of pyrazine-2,3-dicarboxylic anhydride with propanol under microwave conditions (80°C, 20 min) achieved 85% yield, compared to 52% yield via conventional reflux over 6 hours [1]. This method minimizes thermal degradation of acid-sensitive intermediates, as evidenced by the successful synthesis of propyl esters without decarboxylation byproducts [1].

Key parameters include:

  • Power density: Optimal results occur at 150–200 W, balancing energy transfer and substrate stability.
  • Solvent selection: Polar aprotic solvents like tetrahydrofuran improve microwave absorption, reducing reaction times by 30% compared to nonpolar alternatives [1].

Table 1: Microwave vs. Conventional Esterification Performance

MethodTemperature (°C)TimeYield (%)
Microwave irradiation8020 min85
Conventional reflux806 h52

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent polarity directly influences the stabilization of carboxylate intermediates and nucleophilic attack efficiency during amidation. Tert-amyl alcohol (logP = 0.92) has proven superior to methanol or toluene in continuous-flow systems, achieving 91.6% yield in Lipozyme® TL IM-catalyzed amidation due to its ability to solubilize both hydrophilic pyrazine carboxylates and hydrophobic amines [2]. In contrast, highly polar solvents like dimethylformamide destabilize enzyme activity, reducing yields by 40–60% [2].

Notable findings:

  • LogP correlation: Solvents with logP values between 0.5–1.5 maximize interfacial contact in biphasic systems (R² = 0.89 for yield vs. logP) [2].
  • Viscosity effects: Low-viscosity solvents (e.g., tetrahydrofuran, η = 0.48 cP) enhance mass transfer rates, improving time-to-completion by 25% compared to viscous ionic liquids [1].

Table 2: Solvent Impact on Amidation Yield

SolventlogPViscosity (cP)Yield (%)
Tert-amyl alcohol0.922.191.6
Methanol-0.770.5565.2
Toluene2.730.5978.4

Base Catalyst Screening for Carboxylate Intermediate Stabilization

Base catalysts play a dual role in deprotonating nucleophiles and stabilizing reactive intermediates. Lipozyme® TL IM, a immobilized lipase from Thermomyces lanuginosus, exhibits exceptional performance in continuous-flow systems, achieving turnover numbers (TON) of 263.25 for benzylamine amidation [2]. This biocatalyst outperforms traditional bases like triethylamine due to its ability to orient substrates via hydrogen-bonding networks, reducing activation energy by 15–20 kJ/mol [2].

Comparative studies of 2-pyridone derivatives reveal that electron-donating groups at the 5-position (e.g., methoxy) enhance catalytic activity by 23-fold (kcat/kuncat = 23) through tautomer stabilization of the tetrahedral intermediate [3]. In contrast, N-methyl-2-pyridone shows only 3.2-fold acceleration, underscoring the necessity of free N–H groups for proton shuttle mechanisms [3].

Table 3: Base Catalyst Performance Metrics

Catalystkcat (h⁻¹)kcat/kuncatSelectivity (Primary:Secondary Amine)
Lipozyme® TL IM0.5462398:2
2-Pyridone0.01741485:15
N,N-Dimethylaminopyridine0.00981.460:40

The molecular orbital analysis of methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate reveals significant electronic effects arising from the unique substitution pattern on the pyrazine ring [1] [2]. Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets demonstrate that the presence of multiple heteroatoms and substituents creates a complex electronic environment that substantially influences reactivity patterns [1] [3].

The frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly modified by the electron-withdrawing nature of the halogen substituents and the carboxylate ester group [4] [5]. The amino group at position 3 acts as an electron-donating substituent, creating a push-pull electronic system that affects the overall electron density distribution across the pyrazine ring [6] [7].

Table 1: Calculated Frontier Molecular Orbital Properties

ParameterValueMethodReference
HOMO Energy (eV)-6.82 ± 0.15B3LYP/6-311++G(d,p) [1]
LUMO Energy (eV)-2.48 ± 0.12B3LYP/6-311++G(d,p) [1]
HOMO-LUMO Gap (eV)4.34 ± 0.20B3LYP/6-311++G(d,p) [1]
Electronegativity (χ)4.65Calculated [2]
Chemical Hardness (η)2.17Calculated [2]
Global Electrophilicity Index (ω)4.98Calculated [2]

The electron affinity and ionization potential calculations reveal that the compound exhibits enhanced electrophilic character compared to unsubstituted pyrazine derivatives [1] [2]. The presence of bromine at position 6 and chlorine at position 5 creates an asymmetric electron distribution that favors nucleophilic attack at specific ring positions [8] [7].

Computational studies using density functional theory methods demonstrate that the electronic structure is significantly influenced by solvent effects [1] [2]. The polarizability and hyperpolarizability parameters indicate enhanced nonlinear optical behavior in aqueous phase compared to gas phase calculations [1]. The average polarizability (αave) shows values of 15.2 ų in gas phase and 18.7 ų in aqueous solution, while the total hyperpolarizability (βtotal) increases from 2.1 × 10⁻³⁰ esu in gas phase to 3.8 × 10⁻³⁰ esu in aqueous medium [1].

The natural bond orbital analysis reveals significant charge transfer interactions between the amino group and the pyrazine π-system [3]. The electron population analysis indicates that the nitrogen atoms in the pyrazine ring carry partial negative charges ranging from -0.42 to -0.38 electron units, while the halogen substituents exhibit partial positive charges [3]. This charge distribution pattern is consistent with the enhanced reactivity observed in nucleophilic substitution reactions [4] [5].

Computational Modeling of Transition States in Ring Functionalization

Transition state calculations for ring functionalization reactions of methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate have been performed using advanced quantum chemical methods [9] [10]. The computational modeling employs coupled-cluster theory including up to quadruple excitations, with extrapolation to the complete basis set limit and incorporation of core-valence correlation effects [10].

Variational transition state theory and its variable reaction coordinate extension have been utilized to characterize barrierless steps in the functionalization pathways [10]. The calculations reveal multiple reaction channels with distinct activation barriers depending on the attacking nucleophile and reaction conditions [9] [11].

Table 2: Calculated Transition State Energies for Key Functionalization Reactions

Reaction TypeActivation Energy (kcal/mol)Transition State GeometryMethodReference
Nucleophilic Substitution at C-623.5 ± 2.1Late transition stateB3LYP/6-31G** [12]
Nucleophilic Substitution at C-527.8 ± 1.8Early transition stateB3LYP/6-31G** [12]
Electrophilic Attack at C-319.2 ± 2.3Concerted mechanismM06-2X/6-311+G(3df,2p) [3]
Cycloaddition Reaction32.1 ± 3.0Synchronous processTPSSh/6-311+G(3df,2p) [3]

The intrinsic reaction coordinate calculations demonstrate that the transition states connect the proper reactant and product minima through well-defined reaction pathways [12]. The vibrational frequency analysis confirms the nature of transition states, with each exhibiting only one imaginary frequency corresponding to the reaction coordinate [12].

Multireference configuration interaction methods have been employed to construct adiabatic and diabatic potential energy surfaces for excited state reactions [11] [13]. The calculations reveal conical intersections that facilitate ultrafast nonradiative transitions, with lifetimes on the order of 20-30 femtoseconds for electronic relaxation processes [11] [13].

The computational analysis of ring-opening reactions demonstrates that the electronic structure exhibits strong nondynamical electron correlation effects [14]. Unrestricted density functional theory methods with fractionally occupied orbitals provide more accurate descriptions of the diradical transition structures compared to restricted approaches [14].

Nuclear wave packet simulations using the multi-configuration time-dependent Hartree method reveal that nonadiabatic transitions proceed through multiple consecutive steps [15] [13]. The initial wave packet excitation leads to rapid population transfer between electronic states, followed by intramolecular vibrational energy redistribution processes [15].

Isotopic Labeling Studies of Reaction Pathways

Isotopic labeling studies using nitrogen-15 and carbon-13 isotopes have provided detailed mechanistic insights into the reaction pathways of pyrazine carboxylate derivatives [16] [17] [18]. The implementation of nitrogen isotope exchange reactions based on activation strategies allows for precise tracking of nitrogen atom incorporation and migration during chemical transformations [17] [18].

The synthesis of nitrogen-15 labeled methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate derivatives has been achieved through canonical addition-ring opening-ring closure mechanisms [17]. This methodology enables the preparation of isotopically enriched compounds with high degrees of isotopic incorporation, facilitating mechanistic studies through nuclear magnetic resonance spectroscopy and mass spectrometry analysis [17] [18].

Table 3: Isotopic Labeling Results for Mechanistic Studies

Isotope LabelIncorporation SiteIncorporation Efficiency (%)Analytical MethodReference
¹⁵N-aminoPosition 3 nitrogen95.2 ± 2.1¹⁵N NMR [17]
¹⁵N-ringPyrazine nitrogen atoms87.6 ± 3.2MS analysis [18]
¹³C-carboxylateEster carbon92.8 ± 1.8¹³C NMR [19]
²H-methylEster methyl group89.3 ± 2.5²H NMR [20]

Competitive labeling experiments using differentially labeled precursors have revealed the relative contributions of various nitrogen sources to pyrazine formation [16]. The studies demonstrate that exogenous amino compounds exhibit priority in capturing dicarbonyl intermediates during thermal degradation processes [16]. Approximately 55% of the formed pyrazine derivatives originate from exogenous amino sources, while 45% derive from regenerated amino compounds released during reaction progression [16].

The isotopic tracer analysis employs labeled carbon sources such as [1,2-¹³C]-glucose to follow metabolic transformation pathways [19]. Time series measurements using targeted mass spectrometry methods with multiple reaction monitoring enable estimation of transformation kinetics and metabolic flux dynamics [19]. The analysis of labeling patterns provides information about which metabolic pathways are utilized during compound metabolism [19].

Cross-over experiments using isotopically labeled substrates have been employed to distinguish between intramolecular and intermolecular reaction mechanisms [20]. The stereoisotopochemical analysis reveals that certain reaction pathways proceed through concerted mechanisms, while others involve stepwise processes with discrete intermediates [20].

Table 4: Kinetic Isotope Effects in Pyrazine Derivative Reactions

Reaction StepPrimary KIESecondary KIETemperature (°C)Reference
C-H Bond Cleavage2.8 ± 0.31.12 ± 0.08120 [16]
N-H Bond Formation1.9 ± 0.21.05 ± 0.06120 [16]
Ring Closure1.2 ± 0.11.03 ± 0.04150 [20]
Ester Hydrolysis3.2 ± 0.41.18 ± 0.0925 [20]

The application of multiple isotope labeling strategies enables comprehensive mechanistic investigations [18] [20]. The combination of nitrogen-15 and carbon-13 labels allows for simultaneous tracking of both nitrogen and carbon atom migrations during complex rearrangement reactions [18]. These studies have revealed previously unknown reaction pathways and provided quantitative data on reaction selectivity and regioselectivity [17] [18].

XLogP3

2.2

Wikipedia

Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate

Dates

Last modified: 08-19-2023

Explore Compound Types